molecular formula C15H17NO3 B4690314 N-(3-isobutoxyphenyl)-2-furamide

N-(3-isobutoxyphenyl)-2-furamide

Cat. No.: B4690314
M. Wt: 259.30 g/mol
InChI Key: WAGXOLWMJVHKAO-UHFFFAOYSA-N
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Description

N-(3-isobutoxyphenyl)-2-furamide: is an organic compound that features a furan ring and a phenyl group substituted with an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isobutoxyphenyl)-2-furamide typically involves the reaction of 3-isobutoxyphenylamine with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-isobutoxyphenylamine+2-furoyl chlorideThis compound+HCl\text{3-isobutoxyphenylamine} + \text{2-furoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-isobutoxyphenylamine+2-furoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-isobutoxyphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: N-(3-isobutoxyphenyl)-2-furamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the furan and phenyl groups.

Mechanism of Action

The mechanism by which N-(3-isobutoxyphenyl)-2-furamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The isobutoxy group can enhance lipophilicity, improving membrane permeability and bioavailability. The furan ring can participate in π-π interactions, contributing to binding affinity.

Comparison with Similar Compounds

  • N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide
  • N-(3-isobutoxyphenyl)isonicotinamide

Comparison: N-(3-isobutoxyphenyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity. In contrast, N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide and N-(3-isobutoxyphenyl)isonicotinamide have different core structures, leading to variations in their chemical and biological properties. The furan ring in this compound allows for unique interactions and reactivity not observed in the other compounds.

Properties

IUPAC Name

N-[3-(2-methylpropoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11(2)10-19-13-6-3-5-12(9-13)16-15(17)14-7-4-8-18-14/h3-9,11H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGXOLWMJVHKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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